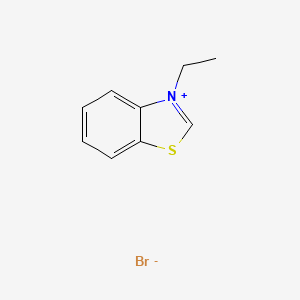

3-Ethylbenzothiazolium Bromide

Beschreibung

Overview of Benzothiazolium Salts in Chemical Sciences

Benzothiazolium salts are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including chemistry, biology, and materials science. ontosight.ai These compounds are characterized by a fused benzene (B151609) and thiazole (B1198619) ring system, with a positive charge localized on the thiazole nitrogen atom. This structural feature imparts unique chemical and physical properties, such as thermal stability and reactivity, making them valuable in a range of applications. ontosight.ai

The versatility of benzothiazolium salts stems from the ability to modify their structure at various positions, influencing their electronic and steric properties. This tunability allows for the design of tailored molecules for specific functions. In the realm of chemical sciences, they are recognized for their utility as precursors for dyes, fluorescent probes, and as catalysts in organic reactions. ontosight.aiwikipedia.org Their electron-deficient nature makes the C2 position of the benzothiazolium ring susceptible to nucleophilic attack, a key aspect of their reactivity. nih.gov

Historical Context of 3-Ethylbenzothiazolium Bromide in Catalysis and Organic Synthesis

The exploration of benzothiazolium salts in catalysis and organic synthesis has a rich history. A pivotal development in this area was the recognition of their ability to act as precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. The deprotonation of an N-alkyl thiazolium salt yields a free carbene, which can then participate in a variety of catalytic cycles. wikipedia.org

Specifically, N-alkyl benzothiazolium salts have been investigated as catalysts for reactions such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org More recently, their role has expanded to include Lewis acid catalysis, where they can activate Si-H σ bonds, facilitating hydrosilylation and dehydrosilylation reactions. nih.gov The strategic selection of substituents on the benzothiazolium core allows for the fine-tuning of the catalyst's activity and selectivity. nih.gov This has led to the development of efficient catalytic systems for the synthesis of complex organic molecules.

Significance of the Benzothiazolium Cation and Bromide Anion in Research

The properties and applications of this compound are intrinsically linked to the individual characteristics of its constituent ions: the 3-ethylbenzothiazolium cation and the bromide anion.

The Benzothiazolium Cation: The benzothiazolium cation is the workhorse of the salt's reactivity. Its planar structure and the presence of electron-rich nitrogen and sulfur heteroatoms contribute to its aromatic character and significant pi-electron delocalization. wikipedia.orgnih.gov The positive charge on the nitrogen atom renders the C2 proton acidic, allowing for the formation of a nucleophilic carbene upon deprotonation. This carbene is a key intermediate in various catalytic transformations. Furthermore, the benzothiazolium moiety itself can act as a potent electrophile, enabling reactions such as the deoxygenative perfluoroalkylthiolation of alcohols. beilstein-journals.orgnih.gov The electronic and steric environment of the cation can be systematically altered by introducing different substituents, thereby influencing its reactivity and catalytic efficacy. nih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-ethyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWYYTURPBHPFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC2=CC=CC=C21.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954195 | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32446-47-2 | |

| Record name | Benzothiazolium, 3-ethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Precursor Chemistry of 3 Ethylbenzothiazolium Bromide

Strategies for N-Alkylation of Benzothiazoles with Ethyl Bromide

The most direct and common method for synthesizing 3-ethylbenzothiazolium bromide is through the N-alkylation of a benzothiazole (B30560) precursor with ethyl bromide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of the benzothiazole ring attacks the electrophilic ethyl group of ethyl bromide, displacing the bromide ion.

The general reaction scheme involves heating benzothiazole or a substituted benzothiazole with ethyl bromide, often in a suitable solvent. The efficiency of this quaternization reaction can be influenced by several factors, including the solvent, temperature, and reaction time. Common solvents for this transformation include ethanol (B145695), acetonitrile, or N,N-dimethylformamide (DMF). The reaction is typically carried out under reflux for several hours to ensure complete conversion. For instance, a common protocol involves reacting benzothiazole with ethyl bromide in anhydrous ethanol under reflux for 6–8 hours .

Table 1: Typical Conditions for N-Alkylation of Benzothiazole

| Reactant 1 | Reactant 2 | Solvent | Conditions | Reaction Time |

|---|---|---|---|---|

| Benzothiazole | Ethyl Bromide | Anhydrous Ethanol | Reflux | 6-8 hours |

| 2-Methylbenzothiazole | Ethyl Bromide | - | Heating | - |

In some procedures, a base like sodium acetate (B1210297) may be added to neutralize any hydrobromic acid (HBr) that might be formed as a byproduct, which could otherwise interfere with the reaction . Upon completion, the product, this compound, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Advanced Synthetic Routes to 3-Ethylbenzothiazolium Salts

While direct N-alkylation is straightforward, advanced synthetic strategies focus on improving yields, purity, and reaction conditions, or on creating more complex benzothiazolium salts. These methods may involve variations in the alkylating agent, the use of catalysts, or multi-step sequences for preparing functionalized analogs.

For instance, instead of simple ethyl bromide, functionalized ethylating agents can be used to introduce specific moieties onto the nitrogen atom. Although the core synthesis remains an N-alkylation, the choice of a more complex electrophile represents a more advanced approach to tailored benzothiazolium salts.

Furthermore, the synthesis of related structures, such as cyanine (B1664457) dyes, often requires the initial formation of the benzothiazolium salt under high temperatures. To protect sensitive functional groups that might decompose under such conditions, a modular approach can be employed where the N-alkylation is performed early, and delicate functionalities are introduced in later steps under milder conditions nih.gov. This strategic sequencing is crucial for the successful synthesis of complex, functionalized benzothiazolium derivatives.

Role of this compound as a Synthetic Building Block

This compound is not just a synthetic target but also a versatile starting material, or "building block," for the construction of more complex molecules. Its utility stems from the reactivity of the benzothiazolium core, particularly the electrophilic nature of the C2 carbon atom (the carbon atom between the nitrogen and sulfur atoms), which makes it susceptible to nucleophilic attack.

A primary application of this compound is as a precursor in the synthesis of other heterocyclic compounds, most notably polymethine dyes like cyanines wikipedia.org. Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain wikipedia.orgnih.gov.

In a typical synthesis of an asymmetrical cyanine dye, this compound (or a related salt) is first converted into an intermediate known as a hemicyanine nih.gov. This is often achieved by reacting the benzothiazolium salt with a compound like N,N'-diphenylformamidine in the presence of acetic anhydride. The resulting intermediate possesses a reactive vinyl group that can then undergo a condensation reaction with a second, different heterocyclic quaternary salt to form the final asymmetrical cyanine dye nih.govresearchgate.net. This modular approach allows for the synthesis of a wide variety of dyes with tunable optical properties nih.gov.

Table 2: Role in Cyanine Dye Synthesis

| Starting Material | Key Intermediate | Reaction Partner | Final Product Class |

|---|---|---|---|

| 3-Ethylbenzothiazolium Salt | Hemicyanine | Second Heterocyclic Quaternary Salt | Asymmetrical Cyanine Dyes |

The role of this compound extends to its use as an intermediate in the construction of various complex organic molecules. One of the most significant applications in this context is its function as a precursor to N-heterocyclic carbenes (NHCs) .

By treating this compound with a strong base, the proton at the C2 position can be abstracted, leading to the formation of a transient N-heterocyclic carbene. These carbenes are powerful organocatalysts used in a variety of carbon-carbon bond-forming reactions . Benzothiazolium-derived NHCs have been investigated as catalysts for important organic transformations such as the Stetter reaction and the benzoin (B196080) condensation . In these catalytic cycles, the NHC acts as a nucleophile to enable reactions that would otherwise be difficult to achieve.

This transformation from a stable salt to a highly reactive catalytic species showcases the utility of this compound as a key intermediate, enabling the construction of complex molecular architectures through organocatalysis .

Catalytic Applications and Mechanistic Investigations of 3 Ethylbenzothiazolium Bromide

N-Heterocyclic Carbene (NHC) Precursor for Organocatalysis

3-Ethylbenzothiazolium bromide serves as a crucial precursor for the in-situ generation of N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. nih.govacs.org These catalysts have gained significant attention in synthetic organic chemistry for their ability to mediate a wide range of chemical transformations with high efficiency and selectivity. researchgate.netsemanticscholar.org The catalytic activity of thiazolium salts like this compound is rooted in the unique properties of the thiazolium ring. d-nb.info

Generation of Transient NHC Species from this compound

The active catalytic species, an N-heterocyclic carbene, is generated from this compound through deprotonation at the C2 position of the thiazolium ring. This process is typically facilitated by a base. The lability of the C2-proton is a key feature of thiazolium salts, a concept first recognized by Breslow. d-nb.info This deprotonation results in the formation of a transient, highly reactive nucleophilic carbene. This in-situ generation is a common strategy in NHC catalysis, avoiding the need to handle the often unstable free carbenes. acs.orgd-nb.info

Mechanism of NHC-Catalyzed Reactions Initiated by this compound

The general mechanism for NHC-catalyzed reactions, such as the benzoin (B196080) condensation, initiated by this compound follows a pathway originally proposed by Breslow. d-nb.inforesearchgate.net

The catalytic cycle commences with the nucleophilic attack of the NHC on an aldehyde. semanticscholar.orgd-nb.info This initial addition leads to the formation of a tetrahedral intermediate. nih.gov A subsequent proton transfer within this adduct generates a key intermediate known as the Breslow intermediate. semanticscholar.orgd-nb.info This species is characterized by its "umpolung" reactivity, where the original electrophilic carbonyl carbon of the aldehyde is transformed into a nucleophilic center. d-nb.info This polarity inversion is the cornerstone of NHC catalysis, enabling the formation of carbon-carbon bonds that would otherwise be challenging to achieve. researchgate.net The Breslow intermediate can then react with another electrophile, leading to the final product and regeneration of the NHC catalyst, thus completing the catalytic cycle. semanticscholar.orgd-nb.info

Applications in C-C Bond Formation Reactions

This compound has proven to be a versatile catalyst for various carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. libretexts.org

Thiazolium Salt-Catalyzed Benzoin Condensation

The benzoin condensation, a classic C-C bond-forming reaction, involves the coupling of two aldehydes to form an α-hydroxy ketone. semanticscholar.org Thiazolium salts, including this compound, are effective catalysts for this transformation. acs.orgkoreascience.kr The reaction proceeds via the NHC-catalyzed mechanism described above, where the Breslow intermediate derived from one aldehyde molecule attacks a second aldehyde molecule. semanticscholar.orgd-nb.info While thiazolium-based catalysts have been widely studied, the development of highly enantioselective versions of the benzoin condensation has seen more success with other NHC scaffolds like triazolium salts. nih.gov

Table 1: Thiazolium Salt-Catalyzed Benzoin Condensation

| Catalyst | Substrate | Product | Yield | Reference |

| This compound | Benzaldehyde | Benzoin | Moderate to High | koreascience.kr |

| Substituted Thiazolium Salts | Furfurals | Furoins | Moderate to High | koreascience.kr |

| Substituted Thiazolium Salts | Thiophenecarboxaldehydes | Thenoins | Low | koreascience.kr |

Selective Cross-Acyloin Condensation

The cross-acyloin condensation, the coupling of two different aldehydes, presents a greater challenge due to the potential for the formation of multiple products. acs.org However, this compound has been successfully employed as a catalyst for the selective cross-acyloin condensation between formaldehyde (B43269) and various other aldehydes. nii.ac.jp This reaction selectively yields 1-hydroxy-2-ones. nii.ac.jp The proposed mechanism for this selectivity involves the initial formation of the Breslow intermediate from the less electrophilic aldehyde, which then selectively attacks the more electrophilic formaldehyde. acs.org

Table 2: Selective Cross-Acyloin Condensation with this compound

| Aldehyde 1 | Aldehyde 2 | Product | Selectivity | Reference |

| Formaldehyde | Various Aldehydes | 1-Hydroxy-2-ones | High | nii.ac.jp |

| Aromatic Aldehydes | Aliphatic Aldehydes | Crossed Acyloins | Selective under specific conditions | acs.org |

Formose Reaction and Selective Triose Sugar Synthesis from Formaldehyde

The formose reaction is the polymerization of formaldehyde to produce a mixture of sugars. wikipedia.org Controlling the selectivity of this reaction is a significant challenge. beilstein-journals.org this compound has been shown to catalyze the condensation of formaldehyde to selectively produce triose sugars, primarily dihydroxyacetone. rsc.org This catalytic system provides a method for the synthesis of simple sugars from a readily available C1 source. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), and an alcohol solvent. rsc.org The selective formation of triose is significant as these simple sugars can serve as building blocks for more complex carbohydrates. researchgate.net

Table 3: this compound in the Formose Reaction

| Reactant | Catalyst System | Primary Product | Key Feature | Reference |

| Formaldehyde | This compound / Triethylamine | Dihydroxyacetone (a triose) | High selectivity for triose formation | rsc.org |

C(sp²)–C(sp³) Bond Formation through Reductive Cross-Coupling

Reductive cross-coupling has become a significant method for constructing carbon-carbon bonds, directly coupling two different electrophiles. nih.govlookchem.com While specific examples detailing the use of this compound in C(sp²)–C(sp³) bond formation through reductive cross-coupling are not prevalent in the provided search results, the general principles of this reaction type are well-established. Typically, these reactions involve a transition metal catalyst, often nickel or palladium, and a reductant. nih.govlookchem.comresearchgate.net

The general strategy for nickel-catalyzed reductive cross-coupling of aryl bromides (C(sp²)) with alkyl bromides (C(sp³)) involves the use of a reductant, which can be a metal like manganese or zinc, or an organic molecule like triethylamine in photoredox catalysis. nih.govlookchem.com This approach avoids the need for pre-formed organometallic reagents. lookchem.com The development of these methods allows for the coupling of a wide range of aryl and alkyl halides with good functional group tolerance. nih.govrsc.orgnih.gov

Spectroscopic and Computational Research on 3 Ethylbenzothiazolium Bromide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the study of molecular structures and properties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman Spectroscopy provide detailed information about the atomic arrangement, molecular weight, and vibrational modes of a compound. Thermal analysis techniques further complement this by assessing the material's stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. bbhegdecollege.com By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in a molecule can be deduced. bbhegdecollege.comyoutube.com

For 3-Ethylbenzothiazolium Bromide, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group and the benzothiazole (B30560) ring system. The ethyl group protons would typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3-) group, due to spin-spin coupling. youtube.com The protons on the benzene (B151609) ring portion of the benzothiazolium core would exhibit complex splitting patterns in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the positively charged quaternary nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzothiazole-H | 7.0 - 8.5 | Multiplet | 4H |

| -CH₂- (Ethyl) | ~4.0 | Quartet | 2H |

| -CH₃ (Ethyl) | ~1.5 | Triplet | 3H |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and assessing the purity of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular weight is 244.15 g/mol . fishersci.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. This technique is also used to confirm the purity of the compound, with a purity of 98% or higher being typical for commercially available this compound. fishersci.comvwr.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNS | fishersci.com |

| Molecular Weight | 244.15 g/mol | fishersci.com |

| Purity | ≥98% | fishersci.comvwr.com |

| Melting Point | 205-207 °C | fishersci.com |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.samdpi.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. uni-siegen.de Raman spectroscopy, on the other hand, is based on the inelastic scattering of light, which is dependent on changes in the polarizability of the molecule. ksu.edu.sa

For this compound, the IR and Raman spectra would reveal characteristic vibrational bands corresponding to the different functional groups present in the molecule. Key vibrational modes would include:

C-H stretching vibrations of the aromatic and ethyl groups.

C=N and C=C stretching vibrations within the benzothiazole ring system.

C-S stretching vibrations.

Various bending and deformation modes.

The analysis of these spectra provides a molecular "fingerprint" that can be used for identification and to gain insights into the bonding and structure of the compound. uni-siegen.desu.se

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials. nih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events. ku.edu

For this compound, TGA would indicate the temperature at which the compound begins to decompose. The melting point of this compound is reported to be in the range of 205-207 °C. fishersci.com DSC analysis would confirm this melting point and could reveal other thermal transitions, providing a comprehensive picture of the compound's thermal stability. ku.edu

Computational Chemistry Studies

Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) can be used to model molecular properties and reaction pathways.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org DFT calculations can be employed to predict a wide range of properties for this compound, including its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

By calculating the theoretical vibrational spectra (IR and Raman), researchers can compare these with experimental spectra to aid in the assignment of vibrational modes. nih.gov Furthermore, DFT can be used to model reaction mechanisms involving this compound, providing insights into transition state geometries and activation energies. This theoretical approach is invaluable for understanding the reactivity and electronic behavior of the molecule at a fundamental level.

Molecular Dynamics (MD) Simulations for Aggregation Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the aggregation behavior of small organic molecules like this compound in solution. nih.gov These simulations can provide atomic-level insights into the processes of self-assembly and the formation of supramolecular structures. rsc.org While specific MD studies on the aggregation of this compound are not extensively reported in the literature, the principles from simulations of other small colloidally aggregating molecules (SCAMs) and ionic liquids can be applied to understand its potential behavior. nih.govnih.gov

MD simulations for this compound would typically involve placing a number of its ions, along with bromide counter-ions and explicit solvent molecules (such as water), within a simulation box. By solving Newton's equations of motion for this system, the trajectory of each atom and molecule can be tracked over time, revealing how they interact and organize. nih.gov Key parameters that can be extracted from such simulations include the radial distribution function, which describes the probability of finding one molecule at a certain distance from another, and the analysis of cluster formation and size distribution over the simulation time.

For this compound, aggregation would likely be driven by a combination of hydrophobic interactions between the benzothiazole rings and electrostatic interactions involving the positively charged thiazolium ring and the bromide anions. The planarity of the benzothiazole ring system would facilitate π-π stacking interactions, contributing to the formation of aggregates. MD simulations can elucidate the preferred orientation of the molecules within an aggregate and the role of the ethyl group in either promoting or sterically hindering aggregation.

The insights gained from MD simulations can be valuable in predicting the aggregation propensity of this compound under various conditions, such as concentration and solvent polarity. This understanding is crucial for applications where aggregation might be either a desirable feature or a detrimental side effect. nih.gov

| Parameter | Description | Relevance to this compound Aggregation |

| Simulation Time | The duration of the molecular dynamics simulation. | Longer simulations (e.g., 100 ns to 1 µs) are more likely to capture the dynamics of aggregate formation and stabilization. nih.gov |

| Force Field | A set of parameters used to describe the potential energy of the system. | An accurate force field is crucial for realistically modeling the intermolecular interactions of this compound. |

| Solvent Model | The representation of the solvent molecules in the simulation. | Explicit solvent models (e.g., TIP3P water) are generally preferred for studying aggregation as they explicitly account for solvent-solute interactions. nih.gov |

| Cluster Analysis | Algorithms used to identify and characterize aggregates of molecules. | Provides quantitative data on the size, number, and lifetime of aggregates formed during the simulation. |

Modeling of Catalytic Intermediates and Transition States

Computational modeling is instrumental in elucidating the mechanism of catalysis by this compound, particularly in reactions such as the benzoin (B196080) condensation. The catalytic activity of thiazolium salts like this compound hinges on the formation of key reactive intermediates. The process begins with the deprotonation of the C2-hydrogen of the thiazolium ring, which is acidic, to form a nucleophilic carbene or ylide. This carbene then attacks an aldehyde substrate to form a zwitterionic intermediate, often referred to as the Breslow intermediate.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to model the electronic structure and geometry of these transient species. These calculations can provide valuable information on the stability of the zwitterionic intermediate and the transition states involved in its formation and subsequent reaction steps. By calculating the energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and understand how the structure of the catalyst influences its efficiency.

For this compound, modeling would focus on:

The acidity of the C2-proton: Calculating the pKa value to understand the ease of forming the active carbene species.

The structure of the Breslow intermediate: Determining the bond lengths, angles, and charge distribution in this key intermediate.

The energy barriers of the reaction: Calculating the activation energies for the formation of the intermediate and its subsequent proton transfer and product release steps.

These computational insights are crucial for the rational design of more efficient catalysts based on the benzothiazolium scaffold.

| Computational Method | Information Obtained | Significance for this compound Catalysis |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, and energies of reactants, intermediates, and products. | Provides a detailed understanding of the stability and reactivity of the catalytic species. |

| Transition State Search Algorithms (e.g., QST2, QST3) | Geometry and energy of the transition states connecting different steps of the reaction. | Allows for the calculation of activation energies and understanding of the reaction kinetics. |

| Solvation Models (e.g., PCM, SMD) | Simulates the effect of the solvent on the reaction energetics. | Important for accurately modeling reactions that occur in solution. |

Conformational Analysis and Stereochemical Implications

The conformational flexibility of this compound primarily resides in the orientation of the N-ethyl group relative to the planar benzothiazole ring system. While the fused ring system is rigid, the ethyl group can rotate around the N-C bond. Computational methods, particularly quantum mechanics, can be used to perform a conformational analysis to determine the most stable arrangement and the energy barriers between different conformations.

The most likely stable conformation would involve the ethyl group being oriented in a way that minimizes steric hindrance with the hydrogen atom on the C7a carbon of the benzothiazole ring. A potential energy surface scan, where the dihedral angle of the N-C-C-H bond is systematically varied, can identify the global and local energy minima. The energy barriers to rotation are expected to be relatively low, allowing for rapid interconversion between conformers at room temperature.

From a stereochemical perspective, this compound itself is an achiral molecule as it possesses a plane of symmetry. However, its interaction with chiral substrates or its use in asymmetric catalysis could have stereochemical implications. If the catalyst were to be modified with a chiral substituent, for instance, the resulting diastereomeric transition states during a reaction could lead to the preferential formation of one enantiomer of the product. While the ethyl group itself is not chiral, its conformation could potentially influence the stereochemical outcome of reactions by creating a specific chiral environment around the active site.

| Structural Feature | Conformational Aspect | Stereochemical Implication |

| Benzothiazole Ring | Rigid and planar. | Provides a stable scaffold for the catalyst. |

| N-Ethyl Group | Rotation around the N-C bond leads to different conformers. | The orientation of the ethyl group can influence the steric environment around the catalytic center. |

| Overall Symmetry | The molecule is achiral. | No inherent chirality, but can be used in asymmetric synthesis with chiral auxiliaries or substrates. |

Applications in Materials Science and Medicinal Chemistry Research

Investigation of 3-Ethylbenzothiazolium Bromide in Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "designer solvents" due to their tunable physicochemical properties, such as high thermal stability, low vapor pressure, and the ability to dissolve a wide range of compounds. issp.ac.ruresearchgate.net Benzothiazolium salts, including this compound, are among the N-heterocyclic cations that have been investigated for creating novel ILs. issp.ac.ruresearchgate.net

The properties of ionic liquids are intrinsically linked to the structure of their constituent cations and anions. mdpi.comnih.gov For benzothiazolium-based ILs, key properties like viscosity and conductivity are influenced by factors such as the length of the alkyl chain on the nitrogen atom and the nature of the counter-anion. mdpi.comfrontiersin.org

A general trend observed in ionic liquids is that viscosity tends to decrease as the size of the ions increases, with the anion often having a more pronounced effect. mdpi.com Conversely, conductivity, which depends on the mobility of the ions, typically decreases with increasing alkyl chain length on the cation due to increased van der Waals interactions. mdpi.comfrontiersin.org The charge distribution on the cation and the potential for hydrogen bonding with the anion are also critical factors. mdpi.comfrontiersin.org For instance, imidazolium-based ILs, which are structurally related to benzothiazolium ILs, often exhibit lower viscosity compared to quaternary ammonium (B1175870) ILs because the positive charge is well-distributed across the conjugated ring system, weakening the Coulombic interactions between ions. frontiersin.org These fundamental relationships are crucial for designing task-specific ILs for various applications. frontiersin.org

Table 1: General Structure-Property Trends in Ionic Liquids

| Property | Effect of Increasing Cation Alkyl Chain Length | Influence of Anion |

|---|---|---|

| Viscosity | Increases | High (significant impact on viscosity) |

| Conductivity | Decreases | High (significant impact on conductivity) |

| Melting Point | Generally decreases (disrupts crystal packing) | High (depends on size, shape, and charge distribution) |

This table presents generalized trends observed in ionic liquids based on sources mdpi.comfrontiersin.org.

The unique properties of benzothiazolium-based ionic liquids make them attractive as alternative, environmentally friendly reaction media for organic synthesis. ajol.infoscielo.org.za Their ability to dissolve various organic compounds and act as catalysts has been demonstrated in several types of reactions.

For example, novel Brønsted-acidic ionic liquids derived from benzothiazolium cations have been successfully employed as effective and recyclable catalysts for acetalization reactions. scientific.net These ILs exhibit temperature-sensitive characteristics, being homogeneous with the reaction mixture at higher temperatures and precipitating out for easy separation by filtration upon cooling. scientific.net This allows for multiple reuse cycles without a significant loss of catalytic efficiency. scientific.net Similarly, other acidic ILs have been used to catalyze three-component condensation reactions to produce biologically relevant molecules, offering advantages like excellent yields and the avoidance of costly or polluting traditional catalysts. ajol.infoscielo.org.za Benzothiazolium ILs have also been used as media for gold-catalyzed hydration of phenylacetylene (B144264) to acetophenone. researchgate.net

Advanced Research Directions and Future Perspectives for 3 Ethylbenzothiazolium Bromide

Novel Derivatization Strategies and Functionalization of the Benzothiazolium Core

The inherent reactivity and versatile structure of the 3-ethylbenzothiazolium bromide core make it a prime candidate for novel derivatization and functionalization strategies. Researchers are actively exploring methods to modify this core structure to create new materials with tailored properties for a range of applications, from advanced materials to therapeutic agents.

One promising approach involves the functionalization of the benzothiazolium core to create advanced materials. By introducing specific functional groups, the electronic and optical properties of the resulting molecules can be finely tuned. For instance, the incorporation of the benzothiazolium moiety into metal-organic frameworks (MOFs) has been shown to enhance carbon dioxide adsorption and enable luminescence sensing of anions. A study demonstrated that functionalizing the NU-1000 MOF with a benzothiazolium bromide salt resulted in a material with a higher isosteric heat of adsorption for CO2 compared to the parent MOF, indicating stronger interactions. This highlights the potential of using the benzothiazolium core to develop materials for gas capture and storage.

Another key area of research is the synthesis of novel benzothiazole-based fluorescent probes . These probes are designed to detect specific ions or molecules through changes in their fluorescence. For example, researchers have developed benzothiazole (B30560) derivatives that act as selective ratiometric fluorescent sensors for zinc ions (Zn2+) and colorimetric chemosensors for other metal ions like copper (Cu2+) and nickel (Ni2+). These sensors often work via an excited-state intramolecular proton-transfer (ESIPT) mechanism, where the presence of the target analyte alters the fluorescence properties of the probe. Such probes have potential applications in biological imaging and environmental monitoring.

Furthermore, the **derivatization of the benzot

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 3-ethylbenzothiazolium bromide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesize this compound via nucleophilic substitution by reacting benzothiazole derivatives with ethyl bromide in anhydrous ethanol under reflux (6–8 hours). Use a 1:1.2 molar ratio of benzothiazole to ethyl bromide, with sodium acetate as a base to neutralize HBr byproducts. Monitor reaction progress via TLC and purify the product via recrystallization from ethanol/water mixtures. Yield optimization requires adjusting reflux time and stoichiometry, as seen in analogous imidazolium bromide syntheses .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify C-N stretching vibrations (1,550–1,570 cm⁻¹) and C-S bonds (670–700 cm⁻¹) to confirm benzothiazole ring integrity .

- ¹H/¹³C NMR : Assign ethyl group protons (δ 1.2–1.4 ppm for -CH₃; δ 4.2–4.5 ppm for -CH₂-) and aromatic protons (δ 7.0–8.5 ppm) .

- X-ray Diffraction : Resolve crystal structure to confirm counterion (Br⁻) positioning and intermolecular interactions, using monoclinic P21/c space group parameters as a reference for similar imidazolium bromides .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to prevent inhalation of volatile reagents. Install emergency showers/eye wash stations .

- PPE : Wear nitrile gloves (EN 374 compliant), safety goggles, and impervious lab coats. Decontaminate gloves before removal to avoid skin contact .

- Waste Disposal : Neutralize residual HBr with sodium bicarbonate before disposal, following institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate results using multiple techniques:

- Compare experimental IR peaks (e.g., ν(C=O) at 1,682 cm⁻¹) with computational simulations (DFT) to confirm assignments .

- Use single-crystal XRD to resolve ambiguities in NMR assignments, particularly for overlapping aromatic proton signals .

- Replicate synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts, which may alter spectral profiles .

Q. What experimental designs are effective for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen flow (10°C/min) to assess thermal stability .

- pH Stability Tests : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and track bromide release via ion chromatography .

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the benzothiazole ring .

- Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like cytochrome P450, focusing on binding affinity (ΔG) and hydrogen-bonding patterns .

Q. What mechanistic insights explain the role of this compound in stabilizing or destabilizing biomolecular interactions?

- Methodological Answer :

- Fluorescence Quenching : Titrate the compound with DNA/protein solutions and measure emission changes (λex = 300 nm) to assess intercalation or groove-binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) to distinguish electrostatic vs. intercalative interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.